molecular formula C14H14O2S B8317486 4-(2-Hydroxy-2-phenylethylthio)phenol

4-(2-Hydroxy-2-phenylethylthio)phenol

Cat. No.: B8317486
M. Wt: 246.33 g/mol
InChI Key: PFVKMVXWOWFKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxy-2-phenylethylthio)phenol is a phenolic compound featuring a thioether linkage (-S-) and a hydroxyphenylethyl group. Structurally, it consists of a phenol ring substituted at the para-position with a sulfur atom connected to a 2-hydroxy-2-phenylethyl moiety (CH₂-C(OH)-Ph). While direct synthetic or application data for this compound are absent in the provided evidence, its structural motifs align with several phenolic derivatives discussed in the literature.

Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-(2-hydroxy-2-phenylethyl)sulfanylphenol

InChI

InChI=1S/C14H14O2S/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9,14-16H,10H2

InChI Key

PFVKMVXWOWFKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

The compound’s key functional groups include:

  • Phenolic -OH: Enhances solubility in polar solvents and participation in hydrogen bonding.
  • Thioether (-S-) : Less polar than ethers, contributing to reduced water solubility compared to oxygen analogs.
  • Secondary alcohol (-C(OH)-) : Increases reactivity in esterification or oxidation reactions.
  • Phenyl group : Adds steric bulk and hydrophobic character.

Comparative Table of Structural Analogs

Compound Name Key Functional Groups Physical Properties (Where Available) Applications/Relevance Reference
4-(2-Hydroxy-2-phenylethylthio)phenol Phenol, thioether, secondary alcohol, phenyl N/A (Data not provided) Hypothetical: Antioxidant, synthesis intermediate
4-(2-Hydroxyethyl)phenol (Tyrosol) Phenol, hydroxyethyl Water-soluble; widely studied Antioxidant, cosmetic formulations
4-(4-Chloro-3-methylphenoxy)phenol Phenol, phenoxy, chloro, methyl Likely low water solubility Herbicide intermediate
5-(4-(Methylthio)phenyl)thiophene-2-carboxylate Thiophene, methylthio, ester Research chemical (e.g., material science)
4-(Hydroxymethyl)phenol Phenol, hydroxymethyl Soluble in organic solvents Organic synthesis (reduction product)

Key Differences and Implications

The secondary alcohol in the target compound may exhibit distinct reactivity, such as selective oxidation to ketones, unlike Tyrosol’s primary alcohol .

Thioether vs. Ether/Oxygen Analogs :

  • Thioethers (e.g., in 5-(4-(methylthio)phenyl)thiophene-2-carboxylate ) are more resistant to acid hydrolysis than ethers but susceptible to oxidation (e.g., forming sulfoxides) . This could influence the compound’s stability in oxidative environments.

This contrasts with simpler analogs like 4-(hydroxymethyl)phenol, which lacks bulky substituents .

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